4-Chloro-2-(difluoromethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

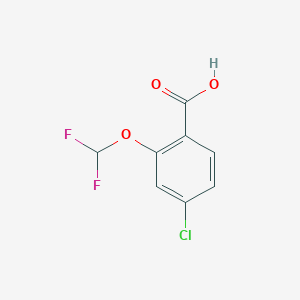

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASHYZSZYKNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542022 | |

| Record name | 4-Chloro-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97914-60-8 | |

| Record name | 4-Chloro-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—offer a powerful toolkit for optimizing drug candidates. Within this context, 4-Chloro-2-(difluoromethoxy)benzoic acid, identified by its CAS number 97914-60-8 , has emerged as a pivotal intermediate and building block in the synthesis of complex therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical role in the development of novel therapeutics. We will delve into the causality behind its utility in drug discovery and provide practical insights for its application in research and development settings.

Physicochemical Properties and Structural Attributes

The molecular structure of this compound is characterized by a benzoic acid core substituted with a chlorine atom at the 4-position and a difluoromethoxy group at the 2-position. This specific arrangement of functional groups is crucial to its reactivity and its influence on the pharmacokinetic and pharmacodynamic properties of derivative compounds.

| Property | Value | Source |

| CAS Number | 97914-60-8 | [1][2] |

| Molecular Formula | C₈H₅ClF₂O₃ | [1] |

| Molecular Weight | 222.57 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| Predicted LogP | 2.6396 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

The presence of the difluoromethoxy group is particularly noteworthy. It serves as a lipophilic hydrogen bond acceptor and can act as a bioisostere for other functional groups, influencing molecular conformation and improving metabolic stability by blocking potential sites of oxidation.[3] The chlorine atom, an electron-withdrawing group, further modulates the electronic properties of the aromatic ring and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins.

Synthesis of this compound: A Representative Pathway

While multiple synthetic routes to substituted benzoic acids exist, a common and logical approach for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. The following protocol is a representative synthesis based on established chemical transformations for structurally similar molecules, as detailed in the patent literature for related halogenated benzoic acids.[4][5][6]

Experimental Protocol: A Plausible Multi-step Synthesis

Step 1: Nitration of 4-Chlorophenol

-

To a stirred solution of 4-chlorophenol in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction mixture to stir for a specified time until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product, 4-chloro-2-nitrophenol.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

Step 2: Difluoromethylation of 4-chloro-2-nitrophenol

-

In a suitable aprotic solvent (e.g., DMF or acetonitrile), dissolve 4-chloro-2-nitrophenol and a base (e.g., potassium carbonate or sodium hydride).

-

Introduce a difluoromethylating agent, such as sodium chlorodifluoroacetate, and heat the reaction mixture. The in-situ generated difluorocarbene will react with the phenoxide to form the difluoromethyl ether.

-

Monitor the reaction for completion by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-chloro-4-(difluoromethoxy)-2-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-chloro-4-(difluoromethoxy)-2-nitrobenzene in a suitable solvent (e.g., ethanol or methanol).

-

Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure.

-

Work up the reaction mixture by adding a base to neutralize the acid and extract the product, 4-chloro-2-(difluoromethoxy)aniline, with an organic solvent.

Step 4: Sandmeyer Reaction to Introduce the Carboxylic Acid

-

Diazotize the 4-chloro-2-(difluoromethoxy)aniline by treating it with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperature (0-5 °C) to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. This will result in the formation of 4-chloro-2-(difluoromethoxy)benzonitrile.

-

Extract the benzonitrile derivative with an organic solvent.

Step 5: Hydrolysis of the Nitrile

-

Hydrolyze the 4-chloro-2-(difluoromethoxy)benzonitrile to the corresponding carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidic workup.

-

After cooling, the product, this compound, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.

Caption: A representative synthetic workflow for this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active molecules. Its carboxylic acid handle allows for straightforward derivatization, most commonly through amide bond formation, to couple with a wide array of amine-containing fragments.

Case Study: A Key Component in a Potent CFTR Corrector

A compelling example of the utility of a difluoromethoxy benzoic acid scaffold is in the discovery of ABBV/GLPG-2222, a potent corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[7] While not the exact molecule, the structure-activity relationship (SAR) studies leading to this clinical candidate highlight the importance of the difluoromethoxy benzoic acid moiety.

In the development of ABBV/GLPG-2222, a related compound, 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid, demonstrated significant potency and favorable pharmacokinetic properties. The difluoromethoxy group was found to improve both potency and clearance compared to a methoxy analog.[7] This underscores the strategic advantage of incorporating the difluoromethoxy group to fine-tune the drug-like properties of a lead compound.

The general workflow for utilizing a substituted benzoic acid like this compound in a drug discovery campaign is illustrated below.

Caption: A generalized workflow for the use of this compound in a drug discovery program.

Structure-Activity Relationship (SAR) Insights

In SAR studies, this compound serves as a valuable scaffold to probe the chemical space around a target binding site. By keeping this fragment constant and varying the amine coupling partner, researchers can systematically investigate the impact of different substituents on biological activity. The chloro and difluoromethoxy groups on the benzoic acid ring provide a specific electronic and steric profile that can be crucial for achieving high potency and selectivity. For instance, the para-chloro substituent in a related series of compounds was found to be four times more potent than the meta-chloro analog, demonstrating the critical role of substituent positioning.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and personal protective equipment (PPE). In general, it should be handled in a well-ventilated area, and contact with skin and eyes should be avoided. Store in a cool, dry place away from incompatible materials.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound represents more than just a chemical intermediate; it is a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of a reactive carboxylic acid handle and the beneficial properties imparted by the chloro and difluoromethoxy substituents make it an invaluable tool for medicinal chemists. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the demand for well-designed building blocks like this compound will undoubtedly grow, solidifying its place in the arsenal of molecules that drive pharmaceutical innovation.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H5ClF2O3 | CID 13488467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents [patents.google.com]

- 5. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 6. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(difluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-2-(difluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document integrates computed predictions with established, field-proven methodologies for the characterization of aromatic carboxylic acids. This approach provides a robust framework for researchers to understand, handle, and utilize this compound effectively in their work.

Introduction: The Significance of Fluorinated Benzoic Acid Derivatives

Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional materials. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The strategic placement of a chlorine atom further modulates the electronic and steric properties of the benzene ring. This compound, with its unique combination of functional groups, represents a versatile building block for the synthesis of novel compounds with potentially enhanced therapeutic or material properties. A thorough understanding of its physicochemical characteristics is paramount for its successful application in research and development.

Molecular Identity and Structure

The foundational step in characterizing any chemical compound is to establish its molecular identity and structure.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Basic Chemical Information

| Identifier | Value | Source |

| CAS Number | 97914-60-8 | [1] |

| Molecular Formula | C₈H₅ClF₂O₃ | [1] |

| Molecular Weight | 222.57 g/mol | [1] |

| IUPAC Name | This compound | [2] |

Physicochemical Properties: A Blend of Computed and Expected Values

Computed Physicochemical Properties

The following properties have been calculated using established computational models, providing valuable insights into the compound's behavior.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.6396 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 3 | [1] |

Expert Insight: The computed LogP value of 2.6396 suggests that this compound has moderate lipophilicity. This is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates its potential to participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.

Experimental Physicochemical Properties (To be Determined)

While specific experimental data for the target compound is lacking, the following sections outline the standard methodologies for their determination. These protocols are widely accepted and form the basis of reliable physicochemical characterization.

3.2.1. Melting Point

The melting point is a fundamental indicator of a compound's purity. For pure crystalline solids, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination [3][4][5][6][7]

Caption: Workflow for Melting Point Determination.

Causality Behind Experimental Choices:

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium between the sample, heating block, and thermometer, leading to an accurate measurement.

3.2.2. Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of substituted benzoic acids can vary significantly depending on the solvent and temperature.[8][9]

Experimental Protocol: Gravimetric Method for Solubility Determination [10]

Caption: Gravimetric Solubility Determination Workflow.

Self-Validating System: The protocol's trustworthiness is enhanced by ensuring that equilibrium is reached, which can be confirmed by taking measurements at different time points until the solubility value stabilizes.

3.2.3. Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination [11][12][13]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H5ClF2O3 | CID 13488467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. researchgate.net [researchgate.net]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

4-Chloro-2-(difluoromethoxy)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable intermediate and structural motif in the field of drug discovery. Its unique combination of a carboxylic acid handle for derivatization, a chloro-substituent for modulating electronic properties, and a difluoromethoxy group for enhancing metabolic stability and potency makes it a highly sought-after building block. This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols, grounded in established scientific principles.

Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and resulting properties. This compound is defined by a precise molecular formula and weight, which are foundational for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₃ | [1][2][3] |

| Molecular Weight | 222.57 g/mol | [1][2][3][4] |

| CAS Number | 97914-60-8 | [1][2][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(difluoroMethoxy)-4-chlorobenzoic acid | [1] |

Beyond these basic identifiers, its utility in drug development is predicted by several computed physicochemical properties that influence its behavior in biological systems.

| Computed Property | Value | Significance in Drug Discovery | Source |

| XLogP3 | 2.9 | Predicts lipophilicity and membrane permeability. A value in this range is often favorable for oral bioavailability. | [2] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Estimates the polar surface area, which correlates with transport properties and blood-brain barrier penetration. | [1][2] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton, a key interaction point with biological targets. | [1][2] |

| Hydrogen Bond Acceptors | 2 | The carbonyl and ether oxygens, which can form hydrogen bonds with target proteins. | [1][2] |

| Rotatable Bonds | 3 | Indicates molecular flexibility, which can influence binding affinity. | [1] |

Synthesis and Mechanistic Rationale

While specific, scaled-up industrial syntheses are often proprietary, a general and logical synthetic route can be constructed based on established organometallic and aromatic chemistry principles. The synthesis of substituted benzoic acids frequently involves the formylation or carboxylation of a functionalized aromatic ring.

The following workflow illustrates a plausible synthetic pathway. The choice of a lithiation-carboxylation route is common for achieving specific regioselectivity that might be difficult to obtain through other electrophilic aromatic substitution methods.

Caption: A plausible synthetic workflow for the target molecule.

Expertise & Causality:

-

Directed Ortho-Metalation (DoM): The difluoromethoxy group is chosen as the directing group. Its electron-withdrawing nature acidifies the ortho-protons, making them susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). This step is performed at very low temperatures (-78 °C) to prevent side reactions and ensure kinetic control.

-

Electrophilic Quench: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient C1 electrophile. The newly formed, highly reactive organolithium species readily attacks the CO₂, forming a lithium carboxylate salt.

-

Acidic Workup: The final step involves protonation of the carboxylate salt with a dilute acid to yield the neutral carboxylic acid product, which can then be isolated via extraction and purification.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile scaffold. The carboxylic acid group is a prime handle for amide coupling reactions, allowing it to be linked to various amine-containing fragments to build a diverse library of compounds for screening.

The Role of the Difluoromethoxy Group: The -OCHF₂ group is considered a bioisostere of other groups like hydroxyl or methoxy groups but offers distinct advantages:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.

-

Modulated Lipophilicity: Fluorine substitution increases lipophilicity compared to a hydroxyl group, which can enhance cell membrane permeability.

-

Altered Acidity: It can subtly alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and its ability to interact with target proteins.

Case Example: CFTR Modulators Research into treatments for cystic fibrosis has led to the discovery of potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors. One such molecule, ABBV/GLPG-2222, incorporates a 7-(difluoromethoxy)benzoic acid moiety.[5] While not the exact title compound, this example authoritatively demonstrates the utility of the difluoromethoxy-benzoic acid scaffold in developing clinically relevant molecules. The synthesis of these complex molecules relies on coupling the benzoic acid core with other intricate amine fragments.[5]

Experimental Protocol: Amide Bond Formation

To illustrate its practical use, the following is a representative, detailed protocol for coupling this compound with a generic primary amine (R-NH₂), a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-alkyl-4-chloro-2-(difluoromethoxy)benzamide.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

-

Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-4 hours).

-

Aqueous Workup: Once complete, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

-

Causality: The basic wash neutralizes and removes acidic components, while the brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Safety, Handling, and Storage

As a laboratory chemical, this compound and its derivatives require careful handling. Safety data sheets for structurally similar compounds provide essential guidance.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][7]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[7]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] Keep away from strong oxidizing agents and strong bases.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular properties, combined with the strategic inclusion of the difluoromethoxy group, provide medicinal chemists with a powerful scaffold to build next-generation therapeutics. Understanding its synthesis, reactivity, and handling is crucial for harnessing its full potential in the research and development landscape.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H5ClF2O3 | CID 13488467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. 97914-60-8|this compound|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(difluoromethoxy)benzoic Acid

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and agrochemical development. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, such as the carboxylic acid or hydroxyl moieties. This guide provides a comprehensive overview of a robust and contemporary synthesis pathway for 4-Chloro-2-(difluoromethoxy)benzoic acid, a valuable building block in the development of novel therapeutic agents and specialized materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

The difluoromethyl ether functionality has become increasingly important as a structural component in pharmaceuticals and agrochemicals.[1] However, the synthesis of molecules bearing the -OCF₂H group has historically presented challenges, with many methods suffering from modest yields and high substrate dependency.[1] This guide will focus on a modern and efficient approach that leverages readily available starting materials and addresses the common pitfalls associated with older synthetic methodologies.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the commercially available 4-chlorosalicylic acid. The overall strategy involves:

-

Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid group would interfere with the basic conditions required for the subsequent difluoromethylation. Therefore, the first step is the protection of this group, typically as an ester.

-

Difluoromethylation of the Phenolic Hydroxyl Group: This is the key transformation, where the -OCF₂H moiety is introduced. We will explore a modern approach utilizing fluoroform (CHF₃) as a difluorocarbene source.

-

Deprotection of the Carboxylic Acid: The final step involves the hydrolysis of the ester to yield the target this compound.

Caption: Proposed three-step synthesis pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Part 1: Esterification of 4-Chlorosalicylic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester to prevent interference in the subsequent difluoromethylation step.

Reaction:

4-Chloro-2-hydroxybenzoic acid + Methanol --(H₂SO₄)--> Methyl 4-chloro-2-hydroxybenzoate

Experimental Protocol:

-

To a solution of 4-chlorosalicylic acid (1.0 eq) in methanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude Methyl 4-chloro-2-hydroxybenzoate, which can often be used in the next step without further purification.

Mechanistic Discussion:

This is a classic Fischer-Speier esterification. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester.

Part 2: Difluoromethylation of Methyl 4-chloro-2-hydroxybenzoate

Objective: To introduce the difluoromethoxy group onto the phenolic oxygen. This protocol utilizes fluoroform as a safe and environmentally benign source of difluorocarbene.[1][2]

Reaction:

Methyl 4-chloro-2-hydroxybenzoate + CHF₃ --(KOH, H₂O/Dioxane)--> Methyl 4-chloro-2-(difluoromethoxy)benzoate

Experimental Protocol:

-

In a well-ventilated fume hood, equip a two-necked round-bottom flask with a magnetic stirrer, a condenser, and a gas inlet tube.

-

To the flask, add Methyl 4-chloro-2-hydroxybenzoate (1.0 eq), potassium hydroxide (3.0 eq), dioxane, and water.

-

Bubble fluoroform (CHF₃) gas through the vigorously stirred, heated reaction mixture (typically 60-70 °C) for 6-12 hours. The reaction should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure Methyl 4-chloro-2-(difluoromethoxy)benzoate.

Mechanistic Discussion:

The difluoromethylation of phenols using fluoroform proceeds via the in-situ generation of difluorocarbene (:CF₂).[1][2] Potassium hydroxide acts as a base to deprotonate the fluoroform, forming the trifluoromethyl anion (-CF₃). This anion is unstable and rapidly eliminates a fluoride ion to generate the highly reactive difluorocarbene. The phenoxide, formed by the deprotonation of the phenol by KOH, then acts as a nucleophile, attacking the electrophilic difluorocarbene. A final protonation step yields the desired difluoromethyl ether.

Caption: Mechanism of difluoromethylation using fluoroform.

Part 3: Hydrolysis of Methyl 4-chloro-2-(difluoromethoxy)benzoate

Objective: To deprotect the carboxylic acid and obtain the final product.

Reaction:

Methyl 4-chloro-2-(difluoromethoxy)benzoate --(LiOH, H₂O/THF)--> this compound

Experimental Protocol:

-

Dissolve Methyl 4-chloro-2-(difluoromethoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford pure this compound.

Mechanistic Discussion:

This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion and forming the carboxylate. The final acidification step protonates the carboxylate to give the desired carboxylic acid.

Quantitative Data Summary

| Step | Reactant | Product | Reagents | Typical Yield |

| 1 | 4-Chlorosalicylic Acid | Methyl 4-chloro-2-hydroxybenzoate | MeOH, H₂SO₄ | >95% |

| 2 | Methyl 4-chloro-2-hydroxybenzoate | Methyl 4-chloro-2-(difluoromethoxy)benzoate | CHF₃, KOH | 60-80% |

| 3 | Methyl 4-chloro-2-(difluoromethoxy)benzoate | This compound | LiOH, H₂O/THF | >90% |

Safety and Handling Precautions

-

Fluoroform (CHF₃): While non-toxic and non-ozone-depleting, fluoroform is a gas and should be handled in a well-ventilated fume hood.[2]

-

Potassium Hydroxide (KOH): Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Handle with extreme care and appropriate PPE.

-

Organic Solvents: Dioxane, methanol, ethyl acetate, and THF are flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a protection-difluoromethylation-deprotection strategy and utilizing modern, environmentally conscious reagents like fluoroform, researchers can access this valuable building block in good overall yield. The mechanistic insights provided should empower scientists to troubleshoot and adapt this protocol for the synthesis of other difluoromethoxy-containing aromatic compounds, thereby facilitating further advancements in drug discovery and materials science.

References

An In-depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic Acid: A Scaffold for Bioactive Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(difluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal and agrochemical research. We will dissect the physicochemical rationale for its use, detailing the strategic importance of its chloro and difluoromethoxy substituents. This guide will explore the primary derivatization pathways, focusing on the synthesis of potent benzamide analogs. A significant application in the development of modern insecticides targeting the insect ryanodine receptor (RyR) will be examined in detail, including structure-activity relationships (SAR), mechanism of action, and relevant bioassay protocols. Furthermore, we furnish detailed, field-tested experimental protocols for the synthesis of the core scaffold, its derivatization, and its evaluation in high-throughput screening campaigns, providing researchers with a practical framework for innovation.

The this compound Core: A Privileged Scaffold

The utility of this compound as a foundational building block stems from the unique combination of its functional groups, each contributing distinct and advantageous physicochemical properties.

-

4-Chloro Substituent: The chlorine atom at the para-position significantly influences the molecule's electronic properties and lipophilicity. It is an electron-withdrawing group that can modulate the pKa of the carboxylic acid and participate in halogen bonding, a crucial interaction in ligand-receptor binding. Its position is often critical for activity, as steric hindrance and electronic effects are highly dependent on the substitution pattern.

-

2-(Difluoromethoxy) Group (-OCHF₂): This moiety is a cornerstone of modern medicinal chemistry. The difluoromethoxy group serves as a bioisostere for more traditional groups like methoxy (-OCH₃) or hydroxyl (-OH), but with several key advantages. The strong C-F bonds make it significantly more resistant to oxidative metabolism compared to a methoxy group, thereby improving pharmacokinetic profiles such as metabolic stability and half-life[1]. Furthermore, its lipophilicity and ability to act as a weak hydrogen bond acceptor differ from its non-fluorinated counterparts, offering a powerful tool for fine-tuning a molecule's solubility, permeability, and target engagement[2].

-

Benzoic Acid Moiety: The carboxylic acid is a versatile chemical handle. It can be readily converted into a wide array of derivatives, including esters, amides, and heterocycles, allowing for extensive exploration of chemical space. As a functional group, it can also engage in critical hydrogen bonding and ionic interactions with biological targets.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

|---|---|---|

| CAS Number | 97914-60-8 | [3][4] |

| Molecular Formula | C₈H₅ClF₂O₃ | [3][4] |

| Molecular Weight | 222.57 g/mol | [3] |

| XLogP3 | 2.9 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 |[3] |

Synthesis of the Core Scaffold and Key Derivatives

A robust and reproducible synthetic strategy is paramount for leveraging any chemical scaffold. This section details the synthesis of the core molecule and its subsequent conversion into high-value benzamide derivatives.

Synthesis of this compound

The synthesis is a multi-step process beginning with the diazotization of an amino-substituted precursor to yield the key phenol intermediate, which is then difluoromethylated.

Step 1: Synthesis of 4-Chloro-2-hydroxybenzoic Acid The journey begins with the conversion of 4-amino-2-chlorobenzoic acid to 4-chloro-2-hydroxybenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol: Diazotization and Hydrolysis [5]

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 g of 4-amino-2-chlorobenzoic acid in a solution of 10 mL concentrated sulfuric acid and 30 mL of water.

-

Initial Heating: Heat the solution under reflux for 1 hour.

-

Cooling: Cool the resulting solution to 5 °C in an ice bath.

-

Diazotization: Slowly add a solution of 4.6 g of sodium nitrite in 20 mL of water to the cooled mixture, maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, heat the mixture under reflux for 5 hours.

-

Isolation: Cool the reaction mixture. The precipitated crystal is recovered by filtration, washed with cold water, and dried to yield 4-chloro-2-hydroxybenzoic acid.

Step 2: O-Difluoromethylation of 4-Chloro-2-hydroxybenzoic Acid The critical difluoromethoxy group is installed using a difluorocarbene precursor, such as sodium chlorodifluoroacetate. This method is preferable to using chlorodifluoromethane gas due to its stability, scalability, and lower environmental impact[6][7].

Experimental Protocol: O-Difluoromethylation [6][7]

-

Setup: To a 100 mL oven-dried, single-necked round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-hydroxybenzoic acid (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, connect to a Schlenk line, and evacuate and backfill with nitrogen three times.

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.

-

Degassing: Degas the solution with a nitrogen stream for 1 hour while stirring.

-

Reagent Addition: Under a positive nitrogen flow, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 95-100 °C for 8-12 hours, monitoring by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH ~2-3.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Derivatization: Synthesis of Benzamide Analogs

The most explored derivatives of this scaffold are benzamides, which are readily synthesized via amide coupling reactions. These reactions activate the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine.

Experimental Protocol: General Amide Coupling using HATU

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in an anhydrous solvent such as DMF or dichloromethane.

-

Reagent Addition: Add the desired primary or secondary amine (1.1 equiv) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

-

Coupling Agent: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv) portion-wise while stirring.

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired benzamide derivative.

Application Focus: Diamide Insecticides Targeting the Ryanodine Receptor

A prominent and commercially significant application of benzamide derivatives, including those structurally related to our core, is in the field of agrochemicals as potent insecticides[8]. These compounds, often classified as diamides, exert their effect by targeting the insect ryanodine receptor (RyR)[9][10][11].

Mechanism of Action

The ryanodine receptor is a massive intracellular calcium release channel located on the membrane of the sarcoplasmic and endoplasmic reticulum, crucial for muscle contraction[10][12].

-

Binding and Activation: Diamide insecticides bind to a specific site on the insect RyR, locking the channel in an open conformation[10][13]. This binding is highly selective for insect RyRs over mammalian isoforms, which is the basis for their excellent safety profile for non-target species[11].

-

Uncontrolled Ca²⁺ Release: The forced opening of the channel leads to a continuous and uncontrolled leakage of Ca²⁺ ions from internal stores into the cytoplasm of muscle cells[8][11].

-

Paralysis and Cessation of Feeding: The sustained high levels of intracellular Ca²⁺ cause tonic muscle contraction, paralysis, and rapid cessation of feeding. Ultimately, this leads to lethargy and the death of the insect pest[10].

Diagram: Mechanism of Action of Benzamide Insecticides Below is a diagram illustrating the signaling pathway disruption caused by these compounds.

Caption: Disruption of insect muscle function by benzamide insecticides.

Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing the potency and selectivity of lead compounds. For benzamide insecticides, modifications to both the acid and amine portions of the molecule have profound effects. The 4-Chloro-2-(difluoromethoxy)phenyl moiety serves as an effective "acid fragment" due to the beneficial properties discussed previously. Optimization typically involves varying the "amine fragment."

Table 2: Insecticidal Activity of Benzamide Analogs against Spodoptera frugiperda (Data synthesized from representative studies on benzamide insecticides)

| Compound ID | Amine Fragment Structure | LC₅₀ (mg/L, 2nd Instar Larvae) | Reference |

| Analog A | 2-amino-5-chloro-N,3-dimethylbenzamide | 15.5 | [5][12] |

| Analog B | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-amine | 0.8 | [5][12] |

| Analog C | 2-amino-N-ethyl-5-methyl-benzamide | 24.8 | [5][12] |

| Analog D | 2-amino-3,5-dibromo-N-methylbenzamide | 10.2 | [5][12] |

Note: The LC₅₀ values are representative and intended to illustrate SAR principles. Actual values vary based on specific test conditions and target species.

From these representative data, key SAR insights can be drawn:

-

Halogenation on the Amine Fragment: The presence and position of halogens (e.g., Cl, Br) on the aniline or heterocyclic amine portion often enhance potency (Analog B vs. A/C).

-

Heterocyclic Amines: Incorporating complex heterocyclic amines can lead to exceptionally high potency, as seen in commercial products like chlorantraniliprole (which features a pyrazole amine) (Analog B).

-

Alkyl Substituents: Small alkyl groups on the amine fragment can modulate activity and physical properties, but their impact is highly context-dependent (Analog A vs. C).

Protocols for Biological Evaluation and Screening

Identifying novel bioactive analogs requires robust and scalable bioassays. This section provides a framework for both targeted evaluation and high-throughput screening.

Targeted Bioassay: [³H]-Ryanodine Binding Assay

For compounds hypothesized to target the RyR, a radioligand binding assay is the gold standard for quantifying channel activity. Ryanodine binds specifically to the open state of the RyR channel, so displacement or enhancement of [³H]-ryanodine binding is a direct measure of a compound's effect[12][14].

Experimental Protocol: [³H]-Ryanodine Binding Assay [12][14][15]

-

Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) microsomes from a relevant insect tissue source (e.g., thoracic muscle) or from HEK293 cells engineered to express the insect RyR isoform.

-

Assay Buffer: Prepare a binding buffer containing MOPS or HEPES (pH 7.4), KCl, and a defined free Ca²⁺ concentration (e.g., 10 µM to stimulate baseline opening).

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

50 µg of microsomal protein

-

2-10 nM [³H]-ryanodine

-

Test compound at various concentrations (e.g., 1 nM to 100 µM) or vehicle control (DMSO).

-

Assay buffer to a final volume of 200 µL.

-

-

Incubation: Incubate the mixture at 37 °C for 90-120 minutes to reach binding equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled ryanodine). Plot specific binding against the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀.

High-Throughput Screening (HTS) Protocol: Fluorescence-Based Calcium Flux Assay

For screening large libraries of novel derivatives against a receptor that modulates calcium, a fluorescence-based intracellular calcium flux assay is highly effective. It is readily adaptable to 96- or 384-well formats. This protocol is described for a G-Protein Coupled Receptor (GPCR) but is directly applicable to targets like the RyR that cause a calcium signal[2][16].

Diagram: High-Throughput Screening Workflow

Caption: General workflow for a fluorescence-based HTS calcium flux assay.

Experimental Protocol: HTS for Receptor Antagonists [16]

-

Cell Plating: Seed HEK293 cells stably expressing the target receptor (e.g., insect RyR or a specific GPCR) into black-walled, clear-bottom 96-well or 384-well microtiter plates at a density of 15,000-50,000 cells per well. Allow cells to adhere and grow for 24-48 hours.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

Incubation: Remove the growth medium from the cells and add 100 µL of the dye loading buffer to each well. Incubate the plate for 30-60 minutes at 37 °C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Using an automated liquid handler, add 0.5 µL of library compounds (typically 10 mM in DMSO stock) to the assay plates for a final concentration of ~10 µM. Also include positive (known antagonist) and negative (DMSO vehicle) controls.

-

Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow compounds to interact with the receptor.

-

Signal Detection: Place the assay plate into a fluorescence microplate reader (e.g., FlexStation or FLIPR). Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Agonist Stimulation: Using the instrument's integrated fluidics, add a pre-determined EC₈₀ concentration of a known agonist (e.g., caffeine for RyR, or a specific ligand for a GPCR) to stimulate calcium release.

-

Data Acquisition: Continue to record the fluorescence signal for 60-120 seconds post-stimulation.

-

Hit Identification: Analyze the kinetic data. Wells containing active antagonists will show a significantly reduced fluorescence signal peak compared to vehicle controls. Calculate the percent inhibition for each compound and select hits based on a pre-defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean).

Future Directions and Conclusion

This compound is a scaffold of significant contemporary relevance. Its application in agrochemicals is well-established, but its potential in medicinal chemistry remains ripe for exploration. The initial discovery of CFTR correctors containing a related moiety suggests broader therapeutic utility[1]. Future work should focus on:

-

Exploring Diverse Derivatives: Moving beyond benzamides to esters, hydrazides, and novel heterocyclic systems to uncover new biological activities.

-

New Therapeutic Targets: Screening libraries of these derivatives against other ion channels, kinases, and metabolic enzymes.

-

Refining SAR: Systematically probing substitutions on the aromatic ring to further optimize potency and pharmacokinetic properties for different targets.

References

- 1. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. molbio.gu.se [molbio.gu.se]

- 3. This compound | C8H5ClF2O3 | CID 13488467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Insecticide mode of action: return of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchmap.jp [researchmap.jp]

- 15. High-Throughput Screens to Discover Small-Molecule Modulators of Ryanodine Receptor Calcium Release Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Chloro-2-(difluoromethoxy)benzoic Acid in Organic Solvents

This guide provides an in-depth technical exploration of the solubility characteristics of 4-Chloro-2-(difluoromethoxy)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in various organic solvent systems. By integrating fundamental principles of solubility with practical experimental methodologies, this document aims to empower researchers to make informed decisions in formulation, purification, and analytical method development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a compound like this compound, a substituted aromatic carboxylic acid, understanding its solubility profile in a range of organic solvents is paramount. This knowledge is crucial for designing effective crystallization processes, developing stable formulations, and establishing robust analytical methods for quality control. This guide will delve into the theoretical and practical aspects of the solubility of this specific molecule, providing a framework for its rational use in a scientific setting.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and associated physicochemical properties. The "like dissolves like" principle, which states that substances with similar polarities tend to be miscible, serves as a foundational concept.[1][2] The structure of this compound, with its combination of polar and non-polar moieties, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClF₂O₃ | [3] |

| Molecular Weight | 222.57 g/mol | [3][4] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [3][4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Polar Surface Area (PSA) | 46.53 Ų | [3] |

The presence of a carboxylic acid group (-COOH) allows for hydrogen bonding, contributing to its solubility in polar protic solvents.[5] Conversely, the chlorinated aromatic ring and the difluoromethoxy group introduce non-polar characteristics, which will favor solubility in less polar organic solvents.[6] The calculated LogP value of 2.9 indicates a moderate lipophilicity, suggesting that while it will have some affinity for non-polar environments, it is not extremely hydrophobic.

Theoretical Solubility Profile in Organic Solvents

Based on the physicochemical properties and general principles of solubility for carboxylic acids, we can predict the solubility behavior of this compound in various classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor suggests good solubility in alcohols.[6] These solvents can effectively solvate both the polar -COOH group and, to a lesser extent, the aromatic ring.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group. Therefore, moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic portion of the molecule suggests some solubility in these solvents through van der Waals interactions.[2] However, the highly polar carboxylic acid group will limit extensive solubility. For a similar compound, 4-chlorobenzoic acid, it is soluble in toluene.[7]

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran): Ethers are good hydrogen bond acceptors and have a moderate polarity, making them effective solvents for many carboxylic acids.[6]

The following diagram illustrates the key molecular features influencing solubility and their interactions with different solvent types.

Caption: Key molecular interactions governing solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[8]

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥98%)[3]

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)[9]

-

Volumetric flasks and pipettes

-

HPLC system with UV detector[9]

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vials to pellet the undissolved solid.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.[9]

-

Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.[9]

-

Analyze the diluted samples and calibration standards using a validated HPLC method. A reversed-phase C18 column with a UV detector is typically suitable for benzoic acid derivatives.[9][10]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature.[8] However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

Presence of Water: In some organic solvents, the presence of small amounts of water can significantly enhance the solubility of carboxylic acids.[11] This is an important consideration, especially when using non-anhydrous solvents.

-

pH (in aqueous-organic mixtures): While this guide focuses on organic solvents, it is important to note that in systems containing water, the pH will have a dramatic effect on the solubility of this acidic compound. Deprotonation of the carboxylic acid at higher pH values will lead to the formation of a more polar and, therefore, more water-soluble carboxylate salt.[2]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make reasoned predictions about its behavior. The detailed experimental protocol provides a robust framework for the quantitative determination of its solubility, which is essential for informed decision-making in pharmaceutical research and development. The interplay of the polar carboxylic acid group and the non-polar substituted aromatic ring dictates a nuanced solubility profile that must be characterized empirically for specific applications.

References

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C8H5ClF2O3 | CID 13488467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

A Strategic Guide to Elucidating the Mechanism of Action of 4-Chloro-2-(difluoromethoxy)benzoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(difluoromethoxy)benzoic acid is a synthetic organic compound with potential for biological activity, yet its precise mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the molecular pathways through which this compound exerts its effects. By leveraging structural analogies to known bioactive molecules and employing a multi-tiered experimental approach, this document outlines a robust strategy for target identification, validation, and pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the generated data. This guide serves as a foundational whitepaper for initiating a thorough investigation into the pharmacological profile of this compound.

Introduction and Hypothesis Generation

The compound this compound possesses a unique combination of chemical moieties, including a chlorinated benzoic acid backbone and a difluoromethoxy group. While direct studies on this specific molecule are not extensively published, we can draw initial hypotheses from structurally related compounds.

For instance, other substituted benzoic acid derivatives have been shown to interact with a variety of biological targets. A notable example is 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), an intermediate metabolite of a small molecule compound that has been investigated for its inhibitory effects on the TGF-β/Smad signaling pathway in the context of pulmonary fibrosis.[1][2] DGM was found to reduce the phosphorylation of Smad2/3, key mediators in this pathway.[1] Another related class of compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid (CBA), has been identified as an inhibitor of the transmembrane protein 206 (TMEM206), a chloride ion channel activated by low pH.[3]

Based on these precedents, we can formulate two primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Modulation of Intracellular Signaling Pathways. Similar to DGM, this compound may interact with key components of signaling cascades, such as the TGF-β/Smad pathway, which are crucial in cellular processes like fibrosis and inflammation.

-

Hypothesis 2: Interaction with Ion Channels or Membrane Proteins. The structural features of the compound, particularly the chlorinated phenyl ring, may facilitate binding to transmembrane proteins, potentially acting as an inhibitor or modulator of ion channels like TMEM206.

This guide will outline the experimental workflows to test these hypotheses and uncover the definitive mechanism of action.

A Multi-Phased Experimental Approach for Mechanism of Action Elucidation

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following sections detail the proposed experimental plan.

Phase 1: Initial Cellular Phenotyping and Target Class Identification

The initial phase focuses on broad cellular assays to observe the phenotypic effects of the compound and narrow down the potential target classes.

Experimental Protocol 1: Cell Viability and Proliferation Assays

-

Cell Line Selection: Utilize a panel of relevant cell lines. For instance, based on the DGM precedent, A549 (human lung adenocarcinoma) and H1299 (human non-small cell lung carcinoma) cells would be appropriate to investigate effects on epithelial cells.[1]

-

Treatment: Treat cells with a dose-response range of this compound for various time points (e.g., 24, 48, 72 hours).

-

Assay Execution: Perform standard cell viability assays (e.g., MTT, PrestoBlue) and proliferation assays (e.g., BrdU incorporation, CyQUANT).[4][5]

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and anti-proliferative effects.

Data Presentation:

| Cell Line | Assay | IC50 (µM) after 48h |

| A549 | MTT | [Hypothetical Value] |

| H1299 | MTT | [Hypothetical Value] |

| A549 | BrdU | [Hypothetical Value] |

| H1299 | BrdU | [Hypothetical Value] |

Logical Workflow for Phase 1:

Caption: Workflow for initial cellular phenotyping of this compound.

Phase 2: Target Identification and Validation

Based on the phenotypic observations, the next phase aims to identify the specific molecular target(s).

Experimental Protocol 2: Affinity-Based Target Identification

-

Compound Immobilization: Synthesize a derivative of this compound with a linker suitable for conjugation to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare lysates from the cell line that showed the most significant phenotypic response in Phase 1.

-

Affinity Chromatography: Incubate the cell lysate with the immobilized compound. Wash away non-specifically bound proteins.

-

Elution and Protein Identification: Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Target Validation: Validate the identified targets using techniques such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout to see if the absence of the target protein recapitulates the effect of the compound.[3]

Phase 3: In-depth Mechanistic Studies

Once a primary target or pathway is validated, in-depth studies are required to fully characterize the mechanism of action.

Scenario A: If a Target Enzyme is Identified

Experimental Protocol 3: Enzyme Inhibition Kinetics

-

Recombinant Enzyme: Obtain or produce a purified recombinant version of the target enzyme.

-

Enzyme Assay: Develop a robust enzyme assay to measure the activity of the enzyme.[6] This could be a spectrophotometric, fluorometric, or luminescent assay.[7]

-

IC50 Determination: Determine the IC50 of this compound against the purified enzyme.

-

Mechanism of Inhibition Studies: Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[8][9] This is often visualized using a Lineweaver-Burk plot.[10]

Hypothetical Signaling Pathway (Enzyme Inhibition):

Caption: Hypothetical inhibition of a target enzyme by the compound.

Scenario B: If a Signaling Pathway is Implicated

Experimental Protocol 4: Pathway Analysis using Western Blotting

-

Cell Treatment: Treat cells with this compound at its EC50 concentration for various time points.

-

Protein Extraction: Extract total protein from the treated cells.

-

Western Blotting: Perform western blotting to analyze the expression and phosphorylation status of key proteins in the hypothesized pathway (e.g., Smad2/3, p-Smad2/3 for the TGF-β pathway).[1]

-

Data Quantification: Quantify the band intensities to determine the relative changes in protein levels and activation states.

Hypothetical Signaling Pathway (TGF-β Modulation):

Caption: Hypothetical inhibition of the TGF-β/Smad signaling pathway.

Data Integration and Confirmation of Mechanism of Action

The final step involves integrating the data from all phases to construct a coherent model of the compound's mechanism of action. This model should explain the observed cellular phenotypes and be supported by direct evidence of target engagement and pathway modulation. Further validation can be achieved through in vivo studies in relevant animal models, such as a bleomycin-induced pulmonary fibrosis model if the anti-fibrotic pathway is confirmed.[1]

Conclusion

While the mechanism of action of this compound is currently undefined, a systematic and hypothesis-driven approach can effectively elucidate its biological function. The experimental workflows detailed in this guide provide a robust framework for researchers to progress from initial phenotypic screening to in-depth mechanistic studies. The insights gained from such an investigation will be crucial for determining the therapeutic potential of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioagilytix.com [bioagilytix.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. longdom.org [longdom.org]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Educational activity of enzyme kinetics in an undergraduate biochemistry course: invertase enzyme as a model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloro-2-(difluoromethoxy)benzoic acid for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Chloro-2-(difluoromethoxy)benzoic acid, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document explores the compound's commercial availability, synthesis, key applications, and the scientific principles underpinning its use.

Introduction: A Key Fluorinated Intermediate

This compound (CAS No. 97914-60-8) is a specialized fluorinated benzoic acid derivative that has garnered significant attention in the pharmaceutical industry.[1] Its unique molecular architecture, featuring both a chloro and a difluoromethoxy substituent on the benzoic acid core, imparts desirable physicochemical properties that are highly sought after in drug design.[2] The incorporation of fluorine-containing motifs is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[2] The difluoromethoxy group, in particular, serves as a valuable bioisostere for hydroxyl or methoxy groups, offering a nuanced modulation of lipophilicity and electronic properties.[1]

Commercial Availability and Specifications

This compound is readily available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. Researchers can source this compound in various quantities, from laboratory-scale to bulk, ensuring a steady supply for research and development needs. When procuring this material, it is crucial to consider the purity, which is typically offered at ≥98%.

| Property | Value | Source |

| CAS Number | 97914-60-8 | [3][4] |

| Molecular Formula | C₈H₅ClF₂O₃ | [3][4] |

| Molecular Weight | 222.57 g/mol | [3][4] |

| Typical Purity | ≥98% | [4] |

| Synonyms | 2-(difluoroMethoxy)-4-chlorobenzoic acid | [3][4] |

Table 1: Physicochemical Properties and Identifiers

A comprehensive list of commercial suppliers is provided below to aid in procurement. It is recommended to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Notes |

| ChemScene | Offers the compound with a purity of ≥98%.[4] |

| BLD Pharm | Provides the compound and related isomers.[5] |

| Allfluoro Pharmaceutical Co., Ltd. | A specialized supplier of fluorinated compounds.[6] |

| Apollo Scientific | A supplier of aromatic and heterocyclic compounds.[7] |

| AChemBlock | Offers a range of building blocks for research.[8] |

Table 2: Prominent Commercial Suppliers

Synthesis and Manufacturing

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, its synthesis can be logically inferred from established organic chemistry principles and patents for similar compounds. A plausible and efficient synthetic route would commence with the commercially available 4-chloro-2-hydroxybenzoic acid. The key transformation is the introduction of the difluoromethoxy group, a process known as difluoromethylation.

Caption: Plausible synthetic pathway for this compound.